molecular formula C9H12F2N2O B8534415 1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine

1-(6-(2,2-Difluoroethoxy)pyridin-3-yl)ethan-1-amine

Cat. No. B8534415
M. Wt: 202.20 g/mol
InChI Key: PCGLOQBIDPTHMN-UHFFFAOYSA-N
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Patent
US08168668B2

Procedure details

The title compound was synthesised according to the 2-step procedure described for the synthesis of 1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]ethanamine starting from 6-chloronicotinonitrile and 2,2-difluoroethanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2](F)([F:14])[CH2:3][O:4][C:5]1[N:10]=[CH:9][C:8]([CH:11]([NH2:13])[CH3:12])=[CH:7][CH:6]=1.ClC1C=CC(C#N)=CN=1.FC(F)CO>>[F:14][CH:2]([F:1])[CH2:3][O:4][C:5]1[N:10]=[CH:9][C:8]([CH:11]([NH2:13])[CH3:12])=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(COC1=CC=C(C=N1)C(C)N)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C#N)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(CO)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC(COC1=CC=C(C=N1)C(C)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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